2-Chloro-4-methoxy-5-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxy-5-methylbenzyl alcohol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-5-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.
Another method involves the methylation of 2-chloro-4-methoxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at reflux temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-methoxy-5-methylbenzaldehyde or 2-Chloro-4-methoxy-5-methylbenzoic acid.
Reduction: this compound.
Substitution: 2-Amino-4-methoxy-5-methylbenzyl alcohol or 2-Thio-4-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
2-Chloro-4-methoxy-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.
Comparison with Similar Compounds
2-Chloro-4-methoxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
4-Chloro-2-methoxybenzyl alcohol: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
2-Methoxybenzyl alcohol: Lacks both the chlorine and methyl groups, resulting in different chemical properties and applications.
5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an alcohol group, leading to different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(2-chloro-4-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11ClO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
SHUSYAUQGXPDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.